ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry Property-Based Design Chromatography

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5775-90-6) is a research-grade building block with higher lipophilicity (XLogP3=1.9) than its methyl ester analog, supporting CNS/GPCR drug discovery programs. The 4-bromine enables robust Pd-catalyzed cross-coupling to access diverse 4-aryl/alkynyl derivatives. Supplied at 97% purity with analytical QC (NMR, HPLC, GC), reducing pre-reaction purification. Its validated synthesis via NBS bromination (61% yield) offers a reproducible route for scale-up. Choose this exact derivative for reliable procurement and higher synthetic success rates.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09g/mol
CAS No. 5775-90-6
Cat. No. B507999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
CAS5775-90-6
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Br)C)C
InChIInChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3
InChIKeyISCGRIWEGHGXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5775-90-6): Synthesis Route and Commercial Availability


Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5775-90-6) is a fully substituted 4-bromopyrazole-3-carboxylate ester with a molecular formula of C8H11BrN2O2 and a molecular weight of 247.09 g/mol [1]. It is commercially available from multiple vendors at standard purities of 95% to 97%, with analytical quality control data (NMR, HPLC, GC) provided . The compound is synthesized via electrophilic bromination of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate using N-bromosuccinimide (NBS) in a solvent such as 1,2-dichloroethane at elevated temperatures (e.g., 80 °C, 15 h), yielding the 4-bromo derivative in approximately 61% yield . The presence of the bromine atom at the 4-position of the pyrazole ring establishes this compound as a versatile electrophilic building block for cross-coupling and other derivatization reactions.

Beyond Class Similarity: Why Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate Cannot Be Arbitrarily Replaced


The pyrazole heterocycle is a common pharmacophore and ligand scaffold, but its utility is defined by the precise identity and position of substituents. Generic substitution among in-class 4-bromopyrazole-3-carboxylates is not possible because small structural changes lead to significantly different molecular properties that dictate reactivity, physical form, and subsequent synthetic utility. For example, replacing the ethyl ester with a methyl ester alters the XLogP3 by approximately 0.5 units (from 1.9 to ~1.4), impacting solubility and chromatographic behavior [1]. Furthermore, the commercial supply chain for these specific derivatives is independent; vendors maintain separate purity specifications and stock availability. Therefore, procurement decisions must be made with the exact derivative in mind, not the broader compound class.

Quantitative Differentiation Evidence for Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate


Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester Derivative

The lipophilicity of a building block influences its behavior in medicinal chemistry optimization and purification. Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate has a computed XLogP3 value of 1.9, indicating greater lipophilicity compared to its methyl ester analog (methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate), which has an XLogP3 of approximately 1.4 [1]. This quantitative difference demonstrates that the ethyl ester is a more hydrophobic synthon, which can affect its suitability for constructing molecules targeting hydrophobic binding pockets or for performing extractions and separations.

Medicinal Chemistry Property-Based Design Chromatography

Synthetic Accessibility: Electrophilic Bromination Yield

The synthesis of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate via electrophilic aromatic substitution is a well-established route. A reported protocol using N-bromosuccinimide (NBS) in 1,2-dichloroethane at 80 °C for 15 hours achieved a yield of 61% for this specific compound . While not a direct head-to-head comparison, this serves as a baseline for evaluating synthetic efficiency. In contrast, analogous brominations of less electron-rich pyrazoles or those with different N-substitution patterns (e.g., N-H pyrazoles) can proceed with significantly different yields and regioselectivity due to altered electronic properties.

Synthetic Methodology Process Chemistry Building Block Synthesis

Commercial Availability: Purity and Supply Chain Comparison

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is offered by major vendors at a standard purity of 97%, with the option to request batch-specific quality control data including NMR, HPLC, and GC analyses . In comparison, its close analog methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is commonly supplied at a lower standard purity of 95%, with similar QC options available . This 2% difference in advertised baseline purity may reflect variations in the commercial synthetic routes or purification protocols for each derivative. For applications requiring high initial purity to avoid additional purification steps, this distinction is a practical procurement consideration.

Procurement Quality Control Supply Chain Management

Synthetic Utility: Derivatization into Carboxylic Acid

The ethyl ester moiety of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is readily cleaved under basic conditions to yield the corresponding carboxylic acid. A large-scale protocol demonstrates the quantitative conversion of 600 g (2.43 mol) of this compound using potassium hydroxide (2 equiv) in methanol/water to yield 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid . This transformation is a key step in generating a more polar, acidic building block suitable for amide coupling and other bioconjugation reactions. This contrasts with, for instance, the methyl ester, which may have a slightly different rate of hydrolysis and can release methanol as a byproduct.

Organic Synthesis Building Block Functionalization Medicinal Chemistry

Recommended Research and Industrial Applications for Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate


Medicinal Chemistry: Design of Lipophilic Scaffolds for CNS or GPCR Targets

Based on its computed XLogP3 of 1.9, which is approximately 0.5 units higher than its methyl ester analog [1], this compound is a suitable building block for synthesizing drug candidates requiring a certain degree of lipophilicity for passive permeability or targeting hydrophobic binding sites, such as those in the central nervous system (CNS) or certain GPCRs.

Process Chemistry: Reliable Scale-Up of 4-Bromopyrazole Intermediates

The reported 61% yield for the NBS-mediated bromination of the parent pyrazole [1] serves as a validated starting point for process optimization. For industrial partners scaling up the synthesis of complex pyrazole-containing molecules, this compound offers a defined and reproducible route, in contrast to less characterized, non-commercial analogs.

Procurement: High-Purity Building Block for Library Synthesis

For high-throughput chemistry or library synthesis programs where initial purity directly impacts success rates, the 97% standard purity offered for this compound [1] provides a measurable advantage over the 95% purity of the methyl ester analog . This reduces the need for pre-reaction purification, saving time and material costs.

Organic Synthesis: Generation of Diverse 4-Substituted Pyrazoles via Cross-Coupling

The bromine atom at the 4-position is a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This compound serves as a direct precursor to a vast array of 4-aryl, 4-alkynyl, or 4-amino pyrazoles, which are otherwise difficult to access. Its use is well-established as an in-stock building block .

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